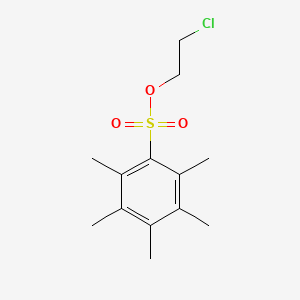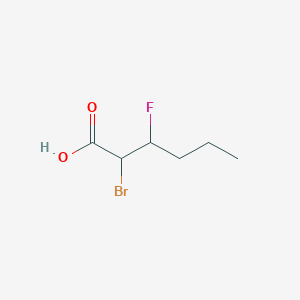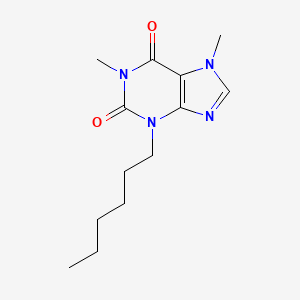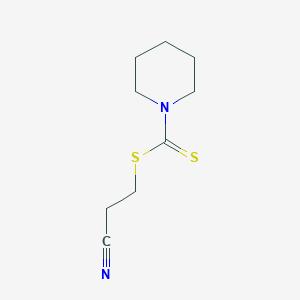
2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is an organic compound characterized by its aromatic benzene ring substituted with five methyl groups and a 2-chloroethoxysulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6-pentamethyl-benzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.
Etherification: The final step involves the etherification of the sulfonylated intermediate with 2-chloroethanol to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2,3,4,5,6-pentamethyl-benzene using industrial chlorinating agents.
Continuous Sulfonylation: Continuous sulfonylation in reactors designed for high throughput.
Automated Etherification: Automated etherification processes to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene involves:
Electrophilic Attack: The aromatic ring can undergo electrophilic attack due to the electron-donating effect of the methyl groups.
Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, leading to various substitution products.
Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, affecting the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethoxysulfonyl)-benzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3,4,5,6-Pentamethyl-benzene: Lacks the chloroethoxysulfonyl group, leading to different chemical behavior.
1-(2-Chloroethoxy)-2,3,4,5,6-pentamethyl-benzene: Similar structure but lacks the sulfonyl group, affecting its reactivity.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is unique due to the combination of the chloroethoxysulfonyl group and the pentamethyl-substituted benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85650-09-5 |
|---|---|
Formule moléculaire |
C13H19ClO3S |
Poids moléculaire |
290.81 g/mol |
Nom IUPAC |
2-chloroethyl 2,3,4,5,6-pentamethylbenzenesulfonate |
InChI |
InChI=1S/C13H19ClO3S/c1-8-9(2)11(4)13(12(5)10(8)3)18(15,16)17-7-6-14/h6-7H2,1-5H3 |
Clé InChI |
NNBWRDBDAWVRHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OCCCl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)


![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)



![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)


